![molecular formula C21H27N3O4S B2797384 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 878055-62-0](/img/structure/B2797384.png)
2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Description
2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism Studies
Compounds containing piperidinyl groups have been studied for their metabolic fate in agricultural contexts. For example, O,O-dipropyl S-[2-(2′-methyl-1′-piperidinyl)-2-oxo-ethyl] phosphorodithioate (C 19 490, piperophos) was investigated for its metabolism in paddy rice. The study traced the metabolism of this compound in rice, identifying several metabolites, including 2-(2′-methyl-1′-piperidinyl)-2-oxo-ethane sulfonic acid among others. This research is pivotal for understanding the environmental impact and safety of such compounds in agriculture (Mayer et al., 1981).
Medicinal Chemistry
Compounds with pyrrolidinyl and piperidinyl groups have been synthesized and evaluated for their potential in medicinal chemistry, particularly as inhibitors of blood platelet aggregation and antibacterial agents. For instance, a study explored the synthesis of (2-Piperidine)- and (2-pyrrolidine)ethanones as inhibitors of blood platelet aggregation, highlighting their potential therapeutic applications (Grisar et al., 1976). Another research synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups at C-7, including pyrrolidine and piperidine derivatives, to explore their antibacterial properties (Miyamoto et al., 1987).
Anticancer Activity
The synthesis and evaluation of compounds for anticancer activity is another significant area of research. A study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives highlighted their synthesis and subsequent evaluation for anticancer properties, providing insights into their potential as therapeutic agents (Kumar et al., 2013).
Process Development
The development of efficient manufacturing processes for compounds with therapeutic potential is crucial. Research on the production of 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole exemplifies the process development efforts to produce key intermediates for protein kinase C inhibitors, underscoring the importance of these compounds in pharmaceutical manufacturing (Boini et al., 2006).
properties
IUPAC Name |
2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20(22-12-6-7-13-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-10-4-1-5-11-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJLFAHNNZORII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone |
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